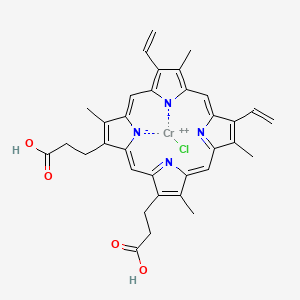

![molecular formula C10H11N3O3 B1460686 5-méthyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate d'éthyle CAS No. 427878-70-4](/img/structure/B1460686.png)

5-méthyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate d'éthyle

Vue d'ensemble

Description

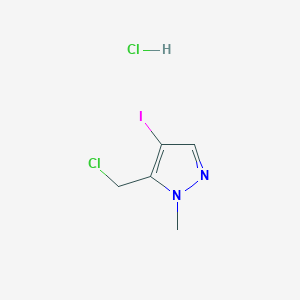

Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with a unique structure . It has the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It’s considered a useful research chemical .

Molecular Structure Analysis

The compound has a complex structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring. The InChI string, which represents the structure of the compound, isInChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) .

Applications De Recherche Scientifique

Synthèse d'agents antitumoraux

Ce composé est utilisé dans la synthèse d'analogues de la lucanthone, connus pour leurs propriétés antitumorales . En modifiant la structure du 5-méthyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate d'éthyle, les chercheurs peuvent développer de nouvelles molécules qui peuvent inhiber la croissance des cellules cancéreuses.

Applications bactéricides

Les analogues structuraux dérivés de ce composé ont également montré des propriétés bactéricides . Cette application est importante dans le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.

Recherche anti-VIH

Des dérivés de l'indole, qui peuvent être synthétisés à partir de ce composé, ont été rapportés comme ayant un potentiel d'agents anti-VIH . Des études de docking moléculaire de ces dérivés peuvent conduire à la découverte de nouveaux médicaments qui peuvent inhiber le virus VIH-1.

Recherche chimique et éducation

En tant que substance chimique pure avec une structure bien définie, le this compound sert de matériau précieux pour la recherche chimique et l'éducation . Il permet l'étude des réactions chimiques, des propriétés et des techniques de synthèse.

Propriétés

IUPAC Name |

ethyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUHVGKOOKXZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C1C)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468765 | |

| Record name | Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

427878-70-4 | |

| Record name | Ethyl 1,4-dihydro-5-methyl-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427878-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of C10H11N3O3?

A1: C10H11N3O3, also known as Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, is an organic compound with a molecular weight of 221.21 g/mol. [] While its specific interactions with biological targets and downstream effects are not addressed in the provided research papers, its structural features have been elucidated. For instance, one study describes the synthesis of C10H11N3O3 through the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole and hydrazine hydrate. []

Q2: Does the crystal structure of C10H11N3O3 provide insights into its potential properties?

A2: Yes, analysis of the crystal structure of C10H11N3O3 reveals a planar conformation with a slight twist in the oxamic hydrazide moiety. [] The molecule exhibits intramolecular hydrogen bonding (O–H⋯N) and participates in intermolecular hydrogen bonding (O—H⋯O and N—H⋯O) within the crystal lattice. [] These interactions could influence its stability, solubility, and potential interactions with other molecules.

Q3: Are there any studies on the application of C10H11N3O3 in material science?

A3: While the provided research papers do not delve into the material compatibility or stability of C10H11N3O3, its structural features, particularly the presence of hydrogen bonding groups, suggest potential for applications in materials science. Further research would be needed to explore this aspect.

Q4: Has the compound C10H11N3O3 shown any antioxidant activity?

A4: Research indicates that C10H11N3O3 derivatives, specifically (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (I) and (E)–N'–(2–hydroxy–3–methoxybenzylidene)–2–amino–2–oxoacetohydrazide (II), exhibit limited antioxidant activity, demonstrating less than 10% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] This suggests that further modifications might be needed to enhance its antioxidant potential.

Q5: What analytical techniques are typically used to characterize and quantify C10H11N3O3?

A5: The provided research papers highlight the use of various spectroscopic techniques for the characterization of C10H11N3O3, including FTIR, 1H NMR, and 13C NMR spectroscopies. [] These methods provide valuable information about the functional groups, structure, and purity of the compound. Additionally, single-crystal X-ray diffraction has been employed to determine its crystal structure and intermolecular interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)

![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)